2,3,4,5-Tetrafluoronitrobenzene
Overview
Description
2,3,4,5-Tetrafluoronitrobenzene is a chemical compound that is part of the polyhalogenonitrobenzenes family. It is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring. This structure is significant in the field of organic chemistry due to its reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of related tetrafluorobenzene derivatives has been explored in various studies. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, 2,3,4,5-tetrafluorophenyllithium, a key intermediate in the synthesis of tetrafluorobenzene derivatives, was prepared by lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium . These methods demonstrate the utility of organolithium intermediates in the synthesis of complex fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of tetrafluorobenzene derivatives has been studied using various techniques. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with significant C–H⋯F–C hydrogen bonding and short F⋯F separations . The gas-phase molecular structure of 1,2,4,5-tetrafluorobenzene was determined by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry .
Chemical Reactions Analysis
Tetrafluorobenzene derivatives undergo a variety of chemical reactions. The reactivity of 3,4,5,6-tetrafluoro-1,2-dehydrobenzene with 1,2,4-triazines was investigated, leading to the formation of azine ring transformation products . Furthermore, the preparation of 2,3,4,5-tetrafluoro-6-nitroaniline was optimized, which could be converted to 1,2,3,4-tetrafluoro-5,6-dinitrobenzene and used as an intermediate for synthesizing tetrafluorobenzheterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluorobenzene derivatives are influenced by the presence of fluorine atoms and other substituents on the benzene ring. The electron-withdrawing nature of the fluorine atoms affects the electron density distribution within the molecule, which can be observed in spectroscopic methods such as 19F NMR . The steric hindrance introduced by bulky substituents also plays a role in the properties and reactivity of these compounds .
Scientific Research Applications
Chemical Reactions and Mechanisms
2,3,4,5-Tetrafluoronitrobenzene has been studied for its reactions with various bases and nucleophiles. For instance, Gierczyk et al. (2003) investigated its reactions with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile, revealing the formation of ortho- and para-substituted nitro-compounds. The kinetics of these reactions were found to be independent of the substrates, with the rate-determining step being the hydrolysis of one ring of the MTBD molecule (Gierczyk et al., 2003). Similarly, Schroeder et al. (1999) explored its reactions with tetramethylguanidine, leading to the formation of ortho and para substituted isomers (Schroeder et al., 1999).
Structural and Spectroscopic Analysis
The molecular structure of compounds similar to 2,3,4,5-Tetrafluoronitrobenzene, like 1,2,3,5-tetrafluorobenzene, has been analyzed. Thakur et al. (2010) compared the crystal structures of various polyfluoro-substituted benzenes, highlighting the significance of weak intermolecular interactions in the crystal packing of non-polar compounds (Thakur et al., 2010).
Organometallic Chemistry Applications
Tamborski et al. (1969) described the lithiation of 1,2,3,4-tetrafluorobenzene to yield 2,3,4,5-tetrafluorophenyllithium, a compound closely related to 2,3,4,5-Tetrafluoronitrobenzene, demonstrating the utility of this organolithium intermediate in synthesis (Tamborski & Soloski, 1969).
Photocatalysis and Electron Transfer
Bloom et al. (2014) discussed the photocatalyzed oxidation of benzylic compounds in the presence of Selectfluor, indicating the formation of intermediate radical cations. This study contributes to understanding the electron transfer processes in reactions involving compounds like 2,3,4,5-Tetrafluoronitrobenzene (Bloom et al., 2014).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated organic compounds, such as 2,3,4,5-Tetrafluoronitrobenzene, is critical in pharmaceuticals and other industries. For example, the work of Deng et al. (2016) on the synthesis of 2,4,5-trifluorobromobenzene using a microreactor shows the efficiency and practicality of synthesizing fluorinated intermediates (Deng et al., 2016).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,2,3,4-tetrafluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDVNZEIQDZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204386 | |
Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoronitrobenzene | |
CAS RN |
5580-79-0 | |
Record name | 1,2,3,4-Tetrafluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5580-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96618 | |
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Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrafluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,4,5-TETRAFLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N9SSF4I6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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